molecular formula C23H26N4O4S B298794 N'-(4-methoxybenzylidene)-2-({5-[3-(4-methoxy-3-methylphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetohydrazide

N'-(4-methoxybenzylidene)-2-({5-[3-(4-methoxy-3-methylphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetohydrazide

Cat. No. B298794
M. Wt: 454.5 g/mol
InChI Key: WQNALPSIFCCBKQ-OYKKKHCWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(4-methoxybenzylidene)-2-({5-[3-(4-methoxy-3-methylphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MBOSA and has been synthesized using different methods.

Mechanism of Action

The mechanism of action of MBOSA varies depending on its application. In medicine, MBOSA has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting specific enzymes and proteins. It has also been shown to have antimicrobial and anti-inflammatory effects by inhibiting the growth of bacteria and reducing inflammation. In agriculture, MBOSA acts as a pesticide by inhibiting specific enzymes and proteins in insects and weeds.
Biochemical and Physiological Effects:
MBOSA has been shown to have different biochemical and physiological effects depending on its application. In medicine, MBOSA has been shown to reduce tumor growth and induce apoptosis in cancer cells. It has also been shown to reduce inflammation and inhibit the growth of bacteria. In agriculture, MBOSA has been shown to have toxic effects on insects and weeds.

Advantages and Limitations for Lab Experiments

MBOSA has several advantages for lab experiments such as its high purity and stability. It is also easy to synthesize using different methods. However, MBOSA has some limitations such as its low solubility in water and its potential toxicity to living organisms.

Future Directions

There are several future directions for the research on MBOSA. In medicine, further studies are needed to understand its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In agriculture, further studies are needed to understand its potential use as a pesticide and herbicide. In materials science, further studies are needed to understand its potential use in the synthesis of new materials with unique properties. Overall, MBOSA has shown promising results in scientific research and has the potential to be used in various fields.

Synthesis Methods

MBOSA can be synthesized using different methods. One of the most commonly used methods involves the condensation reaction between 4-methoxybenzaldehyde and 2-({5-[3-(4-methoxy-3-methylphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetic acid hydrazide in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol at a specific temperature and pressure. The product obtained is then purified using different techniques such as recrystallization or chromatography.

Scientific Research Applications

MBOSA has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, MBOSA has shown promising results as an anticancer agent, antimicrobial agent, and anti-inflammatory agent. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In agriculture, MBOSA has been studied for its potential use as a pesticide and herbicide. In materials science, MBOSA has been studied for its potential use in the synthesis of new materials with unique properties.

properties

Product Name

N'-(4-methoxybenzylidene)-2-({5-[3-(4-methoxy-3-methylphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetohydrazide

Molecular Formula

C23H26N4O4S

Molecular Weight

454.5 g/mol

IUPAC Name

2-[[5-[3-(4-methoxy-3-methylphenyl)propyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-N-[(Z)-(4-methoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C23H26N4O4S/c1-16-13-17(9-12-20(16)30-3)5-4-6-22-26-27-23(31-22)32-15-21(28)25-24-14-18-7-10-19(29-2)11-8-18/h7-14H,4-6,15H2,1-3H3,(H,25,28)/b24-14-

InChI Key

WQNALPSIFCCBKQ-OYKKKHCWSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)CCCC2=NN=C(O2)SCC(=O)N/N=C\C3=CC=C(C=C3)OC)OC

SMILES

CC1=C(C=CC(=C1)CCCC2=NN=C(O2)SCC(=O)NN=CC3=CC=C(C=C3)OC)OC

Canonical SMILES

CC1=C(C=CC(=C1)CCCC2=NN=C(O2)SCC(=O)NN=CC3=CC=C(C=C3)OC)OC

Origin of Product

United States

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